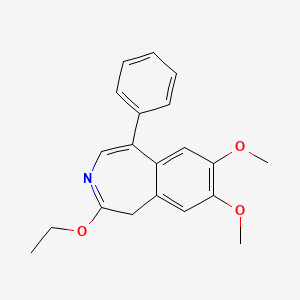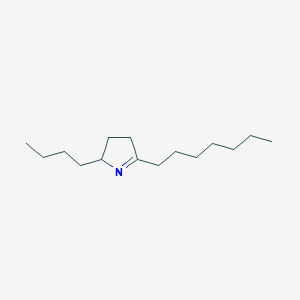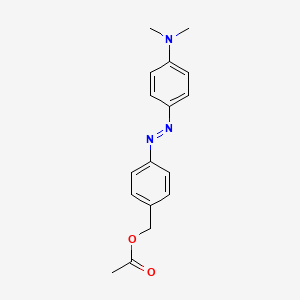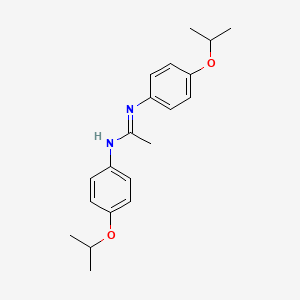
Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a thioxo group (C=S) and a carboxylate ester group (COOCH3), making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl isothiocyanate with ethyl 2-amino-3-phenylpropanoate under basic conditions, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Carboxylic acid.
Applications De Recherche Scientifique
Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The thioxo group can form strong interactions with metal ions or other electrophilic centers, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
- Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
- Methyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Phenyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
Comparison: Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate is unique due to the presence of both a phenyl group and a thioxo group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced binding to biological targets and improved stability under various conditions .
Propriétés
Numéro CAS |
83763-09-1 |
|---|---|
Formule moléculaire |
C11H10N2O2S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
methyl 3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)9-7-12-11(16)13(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,16) |
Clé InChI |
LBAHSLRQMFWHLF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC(=S)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
![Methylenebis[(dichloromethyl)stannane]](/img/no-structure.png)




![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)

![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)




